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  • Product: 4-(Phenylsulfonyl)-2-piperazinone

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Medicinal Chemistry Applications of Phenylsulfonyl Piperazinones

Abstract The phenylsulfonyl piperazinone scaffold represents a significant "privileged structure" in modern medicinal chemistry. Its inherent structural features—a semi-rigid piperazinone ring offering distinct stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylsulfonyl piperazinone scaffold represents a significant "privileged structure" in modern medicinal chemistry. Its inherent structural features—a semi-rigid piperazinone ring offering distinct stereochemical and electronic properties compared to its flexible piperazine counterpart, coupled with the versatile phenylsulfonyl moiety—provide a robust framework for designing potent and selective modulators of various biological targets. This technical guide offers an in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships (SAR) of phenylsulfonyl piperazinone derivatives. We will provide detailed, field-proven experimental protocols and data-driven insights into their applications as enzyme inhibitors and anticancer agents, designed for researchers, scientists, and drug development professionals.

The Phenylsulfonyl Piperazinone Core: A Strategic Choice in Drug Design

The strategic advantage of the phenylsulfonyl piperazinone core lies in the synergistic interplay of its constituent parts. The piperazinone ring introduces a carbonyl group, which can act as a hydrogen bond acceptor and imparts a degree of conformational constraint. This rigidity can be crucial for precise orientation within a target's binding site, often leading to enhanced potency and selectivity. The phenylsulfonyl group serves as a key interaction point, with the sulfonyl moiety acting as a strong hydrogen bond acceptor. Furthermore, the phenyl ring provides a readily modifiable handle for tuning physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

General Synthetic Strategies

The construction of phenylsulfonyl piperazinone libraries is typically achieved through modular synthetic routes, allowing for the systematic variation of substituents to explore the chemical space around the core scaffold.

Synthetic Workflow Overview

A generalized and adaptable synthetic workflow is presented below. This multi-stage process involves the initial formation of the piperazinone core, followed by N-sulfonylation and subsequent functionalization to generate diverse analogs.

synthetic_workflow cluster_synthesis Core Synthesis & Functionalization start Amino Acid Derivative or Diamine cyclization Piperazinone Ring Formation start->cyclization Intramolecular Cyclization or Condensation with α-haloacyl halide sulfonylation N-Sulfonylation with ArSO2Cl cyclization->sulfonylation Base-mediated reaction diversification Further Functionalization (e.g., N-alkylation, coupling) sulfonylation->diversification final_product Target Phenylsulfonyl Piperazinone Derivative diversification->final_product

Caption: A modular synthetic workflow for phenylsulfonyl piperazinone derivatives.

Experimental Protocol: Synthesis of a 1-(Phenylsulfonyl)piperazin-2-one Intermediate

This protocol details a reliable method for the synthesis of a foundational 1-(phenylsulfonyl)piperazin-2-one, which can serve as a key intermediate for further elaboration.

Materials:

  • Piperazin-2-one hydrochloride

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend piperazin-2-one hydrochloride (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Basification: Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 20 minutes at 0 °C to generate the free base in situ.

  • Sulfonylation: To the reaction mixture, add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(phenylsulfonyl)piperazin-2-one.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Therapeutic Applications and Biological Evaluation

The phenylsulfonyl piperazinone scaffold has been successfully employed in the development of inhibitors for several key enzymes implicated in human diseases.

Anticancer Agents

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1] Phenylsulfonyl piperazinone-containing compounds have been developed as potent and selective inhibitors of the PI3Kδ isoform.[1]

Experimental Protocol: In Vitro PI3Kδ Inhibition Assay (Adapta™ Universal Kinase Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced.[2]

  • Reaction Mixture Preparation: In a 384-well plate, add the test compounds at various concentrations. Subsequently, add PI3Kδ enzyme, the substrate (PIP2), and ATP in a buffered solution containing DTT.

  • Enzymatic Reaction: Incubate the plate at 28 °C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Terminate the reaction by adding a solution containing EDTA, a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the fluorescence resonance energy transfer using a suitable plate reader. The signal is inversely proportional to the amount of ADP produced, and therefore to the kinase activity. Calculate IC₅₀ values from the dose-response curves.

Table 1: Structure-Activity Relationship of Piperazinone-based PI3Kδ Inhibitors

R¹ on PhenylsulfonylR² on PiperazinonePI3Kδ IC₅₀ (nM)Key Insights
H6-(5-methylthieno[3,2-d]pyrimidin-4-yl)45.3The thienopyrimidine moiety is a key pharmacophore for PI3Kδ inhibition.[1]
4-F6-(5-methylthieno[3,2-d]pyrimidin-4-yl)38.1Small electron-withdrawing groups on the phenyl ring are well-tolerated and can slightly improve potency.
4-OCH₃6-(5-methylthieno[3,2-d]pyrimidin-4-yl)52.7Electron-donating groups are also tolerated, indicating a degree of flexibility in this region.

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, making it a prime target for the treatment of B-cell malignancies.[3] Piperazinone-based covalent inhibitors have been designed to target a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[3]

Experimental Protocol: In Vitro BTK Inhibition Assay (LANCE® TR-FRET)

This assay measures the phosphorylation of a biotinylated peptide substrate by BTK.[4]

  • Compound and Enzyme Pre-incubation: In a 384-well plate, dispense the test compound and then add the BTK enzyme in kinase buffer. Incubate for 60 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing a biotinylated peptide substrate and ATP. Incubate for 2 hours.

  • Detection: Stop the reaction by adding a quench buffer containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-conjugated Dylight 650. Incubate for 1 hour.

  • Data Analysis: Read the plate on a TR-FRET enabled plate reader. The FRET signal is directly proportional to the level of substrate phosphorylation. Determine IC₅₀ values from the resulting dose-response curves.

btk_inhibition_workflow cluster_assay BTK Inhibition Assay Workflow A Dispense Test Compound B Add BTK Enzyme A->B C Pre-incubation (60 min) B->C D Add Substrate & ATP C->D E Kinase Reaction (120 min) D->E F Add Quench/Detection Reagents E->F G Incubation (60 min) F->G H Read TR-FRET Signal G->H

Caption: Experimental workflow for the BTK TR-FRET inhibition assay.

Table 2: Structure-Activity Relationship of Covalent Piperazinone-based BTK Inhibitors

Covalent WarheadLinker to PiperazinonePhenylsulfonyl SubstitutionBTK IC₅₀ (nM)Key Insights
AcrylamideN-acetyl4-Phenoxy3.2The acrylamide warhead is highly effective for covalent modification of Cys481.[3]
Vinyl sulfonamideN-acetyl4-Phenoxy15.8The vinyl sulfonamide is a less reactive electrophile, resulting in reduced potency.
AcrylamideN-acetyl4-(pyridin-2-yloxy)4.5Introduction of a nitrogen atom in the phenoxy ring is well-tolerated and maintains high potency.
Anticoagulants: Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that occupies a central position in the coagulation cascade.[5] Its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. 1-Arylsulfonyl-3-piperazinone derivatives have been developed as potent and selective inhibitors of FXa.[5]

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of FXa.[6]

  • Reagent Preparation: Prepare solutions of human Factor Xa, the test inhibitor at various concentrations, and a chromogenic FXa substrate.

  • Inhibitor-Enzyme Pre-incubation: In a 96-well plate, pre-incubate the Factor Xa enzyme with the test inhibitor for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Signal Detection: Incubate the plate for 30-60 minutes at room temperature. The cleavage of the substrate by active FXa releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition and determine the IC₅₀ value.

Table 3: Structure-Activity Relationship of Piperazinone-based Factor Xa Inhibitors

Arylsulfonyl MoietyN1-Substituent on PiperazinoneFXa IC₅₀ (µM)Key Insights
6-Chloro-2-naphthalenyl-CH₂-(1-(4-pyridinyl)piperidin-4-yl)0.06The large, hydrophobic naphthalenyl group effectively occupies the S1 pocket of FXa. A basic nitrogen-containing substituent at the N1 position is crucial for interaction with the S4 pocket.[5]
2-Naphthalenyl-CH₂-(1-(4-pyridinyl)piperidin-4-yl)0.25The chloro substituent on the naphthalene ring contributes significantly to potency.
Phenyl-CH₂-(1-(4-pyridinyl)piperidin-4-yl)> 10A simple phenyl ring is insufficient for potent inhibition.

Conclusion and Future Directions

The phenylsulfonyl piperazinone scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to the discovery of potent and selective inhibitors for a range of important therapeutic targets. The modularity of its synthesis allows for rapid and systematic optimization of its pharmacological properties.

Future research efforts are likely to be directed towards:

  • Expansion to New Targets: The favorable physicochemical properties of this scaffold make it an attractive starting point for screening against other enzyme families and receptors.

  • Fine-tuning Pharmacokinetics: A deeper understanding of the metabolic liabilities of this scaffold will enable the design of derivatives with improved oral bioavailability and in vivo efficacy.

  • Structure-Based Design: The increasing availability of high-resolution crystal structures of target proteins in complex with these inhibitors will facilitate more rational, structure-guided drug design efforts.

This in-depth technical guide provides a solid foundation for researchers aiming to leverage the potential of the phenylsulfonyl piperazinone scaffold in their drug discovery programs.

References

  • Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. Available from: [Link][1]

  • BindingDB.org. Btk Enzyme Activity Assay C. Retrieved from [Link][4]

  • Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-429. Available from: [Link][7]

  • Fassihi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. Available from: [Link][8]

  • Fassihi, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available from: [Link][9]

  • Lin, Y.-L., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6243. Available from: [Link][2]

  • Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128549. Available from: [Link][3]

  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit. Available from: [Link][6]

  • Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. Available from: [Link][5]

Sources

Exploratory

The Ascendant Role of the Sulfonyl-Piperazinone Core in Modern Drug Discovery: A Technical Guide

Abstract The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1][2] The introduction of a carbonyl group to form the piperazinone core, combined with the strategic placement of a sulfonyl substituent, creates a class of compounds with remarkable versatility and potency. This technical guide provides an in-depth exploration of sulfonyl-substituted piperazinone rings, synthesizing field-proven insights into their synthesis, structure-activity relationships (SAR), and engagement with critical biological targets. We will delve into the causalities behind synthetic strategies and the molecular logic of their diverse biological activities, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Strategic Value of the Sulfonyl-Piperazinone Scaffold

The six-membered piperazine heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[3] These features allow piperazine-containing molecules to effectively orient themselves within enzyme active sites and receptor pockets, enhancing binding affinity and specificity.[4] The transition to a piperazin-2-one structure introduces a lactam functionality, which can act as a hydrogen bond acceptor and influence the molecule's polarity and metabolic stability.

The addition of a sulfonyl (-SO2-) group further refines the scaffold's properties. The sulfonamide moiety is a classic pharmacophore known for its strong hydrogen bonding capabilities and its role in a multitude of approved drugs.[5] When attached to the piperazinone ring, the sulfonyl group acts as a powerful directing group, influencing the molecule's electronic profile and providing a key interaction point with biological targets. This tripartite structure—piperazinone ring, sulfonyl linker, and variable substituent groups—creates a modular platform for developing highly potent and selective inhibitors for a diverse range of enzymes and receptors.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of sulfonyl-substituted piperazinones is typically achieved through a convergent approach, where the piperazinone core is first constructed and then sulfonylated. This modular strategy allows for late-stage diversification, enabling the efficient exploration of structure-activity relationships.

A common synthetic pathway involves the reaction of a suitably substituted piperazin-2-one with a desired arylsulfonyl chloride in the presence of a base. The piperazin-2-one precursor itself can be synthesized through various methods, such as the cyclization of N-substituted ethylenediamine derivatives with α-haloesters.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized, modular workflow for the synthesis of a library of sulfonyl-substituted piperazinone derivatives.

G cluster_0 Piperazin-2-one Core Synthesis cluster_1 Sulfonyl Chloride Preparation cluster_2 Final Coupling & Diversification A Ethylenediamine Derivative C Cyclization A->C Step 1a B α-Haloacetyl Halide B->C Step 1b D Piperazin-2-one Core C->D H Sulfonylation Reaction (Base, Solvent) D->H Reactant 1 E Aryl/Heteroaryl Precursor F Chlorosulfonation E->F G Arylsulfonyl Chloride (R-SO2Cl) F->G G->H Reactant 2 I Sulfonyl-Substituted Piperazinone H->I J Optional Further Functionalization (e.g., N-alkylation) I->J K Final Compound Library J->K

Caption: Generalized synthetic workflow for sulfonyl-piperazinones.

Exemplary Step-by-Step Synthesis Protocol

This protocol describes a representative synthesis of a 1-arylsulfonyl-4-aryl-piperazin-2-one derivative, based on common methodologies found in the literature.[7][8] This self-validating system includes standard workup and purification steps to ensure the integrity of the final product.

Objective: Synthesize 1-(4-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazin-2-one.

Materials:

  • 1-(4-fluorophenyl)piperazin-2-one

  • 4-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-fluorophenyl)piperazin-2-one (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonylation: In a separate container, dissolve 4-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to remove water-soluble impurities).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure 1-(4-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazin-2-one.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Key Biological Targets and Mechanisms of Action

The sulfonyl-piperazinone scaffold has proven to be a versatile inhibitor of several key enzymes and receptors implicated in a range of diseases. The following sections explore the most prominent examples.

LpxH Inhibitors: A New Frontier in Antibacterials

The rise of multidrug-resistant Gram-negative bacteria presents a severe threat to public health. The lipid A biosynthesis pathway, which is essential for forming the bacterial outer membrane, is an excellent and underexploited target for new antibiotics.[9][10] The enzyme LpxH, a pyrophosphatase, catalyzes a critical step in this pathway.[11] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, providing a dual mechanism of bacterial killing.[12][13]

A small molecule containing a sulfonyl piperazine scaffold, known as AZ1, was identified as a potent inhibitor of LpxH.[12][14] Structure-activity relationship studies have revealed that the sulfonyl piperazine core acts as a central linker connecting two aromatic regions that occupy key pockets in the enzyme.[15]

LpxH_Pathway UDP_GlcNAc UDP-GlcNAc UDP_DAGn UDP-2,3-diacylglucosamine (Toxic Intermediate) UDP_GlcNAc->UDP_DAGn LpxA, LpxC, LpxD UDP_DAGn->UDP_DAGn Accumulation & Cell Death LipidX Lipid X UDP_DAGn->LipidX LpxH LPS Lipopolysaccharide (LPS) (Outer Membrane) LipidX->LPS LpxB, LpxK, etc. Inhibitor Sulfonyl-Piperazinone Inhibitor LpxH LpxH Inhibitor->LpxH Inhibition

Caption: Inhibition of the Lipid A pathway via the LpxH enzyme.

Factor Xa Inhibitors: Precision Anticoagulation

Factor Xa (FXa) is a serine protease that occupies a pivotal position in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[2][16] Its primary role is to convert prothrombin into thrombin, the final enzyme that leads to fibrin clot formation.[17][18] Direct inhibition of FXa is a highly effective strategy for preventing and treating thromboembolic disorders.[19]

1-Arylsulfonyl-3-piperazinone derivatives have been developed as potent and selective inhibitors of FXa. SAR studies have shown that specific substitutions on both the arylsulfonyl group and the piperazinone ring are crucial for achieving high affinity and selectivity over other serine proteases like thrombin and trypsin.

Coagulation_Cascade Intrinsic Intrinsic Pathway (Contact Activation) FactorXa Factor Xa Intrinsic->FactorXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorXa FactorX Factor X Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Inhibitor Sulfonyl-Piperazinone FXa Inhibitor Inhibitor->FactorXa Inhibition

Caption: Factor Xa inhibition in the blood coagulation cascade.

Modulators of CNS Targets: Carbonic Anhydrase and GlyT-1

The sulfonyl-piperazinone scaffold has also been successfully applied to targets within the central nervous system (CNS).

  • Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a fundamental role in pH regulation and fluid balance.[20][21] CA inhibitors are used to treat glaucoma, altitude sickness, and certain types of epilepsy.[1][22] Benzenesulfonamide derivatives incorporating a piperazine moiety have been synthesized as potent inhibitors of several human CA isoforms.[23]

  • Glycine Transporter-1 (GlyT-1) Inhibitors: Glycine acts as an essential co-agonist at NMDA receptors, which are crucial for learning, memory, and synaptic plasticity.[24][25] The glycine transporter-1 (GlyT-1) clears glycine from the synaptic cleft.[4] Inhibiting GlyT-1 increases synaptic glycine levels, thereby enhancing NMDA receptor function.[26] This mechanism is a promising therapeutic strategy for cognitive deficits associated with schizophrenia.[27] N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been identified as potent GlyT-1 inhibitors.

Synaptic_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Release GlyT1 GlyT-1 Transporter Inhibitor Sulfonyl-Piperazinone GlyT-1 Inhibitor Inhibitor->GlyT1 Inhibition Glycine_synapse Glycine Glycine_synapse->NMDA_R Co-agonist Binding Glycine_synapse->GlyT1 Reuptake

Caption: GlyT-1 inhibition enhances NMDA receptor co-agonist levels.

Structure-Activity Relationship (SAR) and Data Summary

The modular nature of the sulfonyl-piperazinone scaffold allows for systematic exploration of SAR. Key insights from various studies include:

  • The Sulfonyl-Aryl Group: The substitution pattern on the aryl ring of the sulfonyl moiety is critical for target engagement. For LpxH inhibitors, a meta-bromophenyl group showed strong inhibition.[14] For FXa inhibitors, a 6-chloro-2-naphthalenyl group was found to be highly potent.

  • The N-Substituent on the Piperazinone Ring: The group attached to the second nitrogen of the piperazinone ring often dictates selectivity and pharmacokinetic properties. This position allows for the introduction of diverse chemical functionalities to probe different sub-pockets of the target protein.

  • Stereochemistry: For chiral piperazinone cores, the stereochemistry can have a profound impact on biological activity, highlighting the importance of stereospecific interactions with the target.

Table 1: Representative Biological Activities of Sulfonyl-Piperazine/Piperazinone Derivatives
Compound ClassTargetRepresentative ActivityTherapeutic AreaReferences
Sulfonyl PiperazineLpxHIC₅₀ in sub-µM to low µM rangeAntibacterial[14][15]
1-Arylsulfonyl-3-piperazinoneFactor XaIC₅₀ = 0.006 µMAnticoagulant
Sulfonylpiperazine Analoguesα4β2/α3β4 nAChRsIC₅₀ = 9.0 - 9.3 µMCNS Disorders[7][28]
Benzenesulfonamide-PiperazinesCarbonic AnhydraseKᵢ in low nM rangeGlaucoma, Epilepsy[23]
N-Sulfonylpiperazinyl BenzamidesGlycine Transporter-1 (GlyT-1)Potent in vitro inhibitionSchizophrenia

Conclusion and Future Perspectives

The sulfonyl-substituted piperazinone core represents a highly fruitful scaffold in modern medicinal chemistry. Its synthetic tractability and the ability to modulate a wide range of critical biological targets underscore its value in drug discovery. The successful development of potent inhibitors for targets spanning infectious diseases, thrombosis, and CNS disorders demonstrates the broad applicability of this chemical class.

Future research will likely focus on leveraging computational methods for more rational, structure-based design to enhance potency and selectivity.[29][30] Further exploration of the piperazinone's stereochemical and conformational space, along with the application of novel bioisosteric replacements for the sulfonyl and aryl moieties, will undoubtedly unlock new therapeutic opportunities. As our understanding of complex disease biology deepens, the sulfonyl-piperazinone scaffold is poised to remain a central tool for developing the next generation of precision medicines.

References

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  • Camire, R. M. (2018). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. J. Clin. Invest., 128(6), 2217-2226. [Link]

  • Betz, H., Gomeza, J., Armsen, W., Scholze, P., & Eulenburg, V. (2006). Glycine transporters: essential regulators of neurotransmission. Biochem. Soc. Trans., 34(Pt 1), 55-58. [Link]

  • Krishnaswamy, S. (2014). Coagulation Factor Xa. In Handbook of Proteolytic Enzymes (pp. 2883-2890). Academic Press. [Link]

  • Pozzi, N., & Di Cera, E. (2018). Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa. Protein J., 37(5), 441-447. [Link]

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  • Synapse. (2024, June 21). What are CAs inhibitors and how do they work? Patsnap. [Link]

  • Tcheng, W. Y. (2024, March 18). Factor X Deficiency: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

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  • Dutta, S. (2004). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Synapse. (2024, June 25). What are GlyT1 modulators and how do they work? Patsnap. [Link]

  • Harvey, R. J., & Yee, B. K. (2013). A critical role for glycine transporters in hyperexcitability disorders. Front. Mol. Neurosci., 6, 36. [Link]

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  • Rutgers University. (n.d.). GlyT-1, Glycine Transporter 1. RCSB PDB. [Link]

  • Cho, J., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infect. Dis., 5(4), 641-651. [Link]

  • Mahasenan, K. V., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. J. Med. Chem., 54(24), 8438-8449. [Link]

  • Lee, C. J., Liang, X., & Zhou, P. (2016). Structure, Inhibition, and Regulation of Essential Lipid A Enzymes. Biochim. Biophys. Acta, 1861(9 Pt B), 1381-1394. [Link]

  • Cho, J., et al. (2020). Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proc. Natl. Acad. Sci. U.S.A., 117(8), 4065-4074. [Link]

  • Mahasenan, K. V., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. ACS Med. Chem. Lett., 2(12), 947-952. [Link]

  • Lee, C. J. (2019). Structural and Biochemical Studies of LpxH in Lipid A Biosynthesis. Duke Dissertations. [Link]

  • Golebiowski, A., et al. (2002). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. J. Comb. Chem., 4(6), 584-589. [Link]

  • Cho, J., et al. (2025). From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens. J. Med. Chem.[Link]

  • Cho, J., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infect. Dis., 5(4), 641-651. [Link]

  • Zhou, P., & Hong, J. (2020). Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria. Acc. Chem. Res., 53(5), 1017-1029. [Link]

  • Aziz-ur-Rehman, et al. (2017). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Braz. J. Pharm. Sci., 53(3). [Link]

  • Al-Ostath, A. I., et al. (2021). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]

  • Prasad, N., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Arch. Microbiol., 207(3), 114. [Link]

  • Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Curr. Drug Res. Rev.[Link]

  • Xiang, J., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. J. Med. Chem., 51(14), 4068-4071. [Link]

  • Kumar, A., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Adv., 16, 617-641. [Link]

  • Wiley. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Asadi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iran J. Pharm. Res., 18(2), 894-906. [Link]

  • Angeli, A., et al. (2021). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ChemistryOpen, 10(1), 22-26. [Link]

  • Kumar, M. A. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR, 8(7). [Link]

  • Wieczorek, E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials (Basel), 14(8), 2138. [Link]

  • Deshmukh, R., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Int. J. Pharm. Sci. Rev. Res., 37(2), 164-169. [Link]

  • Balaji, T., et al. (2023). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundam. Clin. Pharmacol., 33(1), 22-38. [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Bartels, B., et al. (2007). Process for the Manufacture of fused piperazin-2-one derivatives. U.S.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Regioselective N-Sulfonylation of Piperazin-2-one

Abstract & Strategic Significance The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and antiviral agents. Functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and antiviral agents. Functionalization of this ring system typically requires discriminating between the two nitrogen atoms: the lactam nitrogen (


) and the secondary amine (

).

This application note details the protocol for the regioselective


-sulfonylation  of piperazin-2-one using benzenesulfonyl chloride. Unlike standard diamines, the electronic environment of piperazin-2-one allows for direct, protecting-group-free functionalization of 

. We present two validated methodologies:
  • Method A (Anhydrous): Ideal for high-throughput library synthesis.

  • Method B (Schotten-Baumann): Ideal for scale-up and green chemistry compliance.

Chemical Background & Mechanism[1][2][3][4][5][6]

Regioselectivity Principles

The success of this protocol relies on the distinct pKa and nucleophilicity profiles of the two nitrogen atoms:

  • 
     (Lactam):  The lone pair is delocalized into the adjacent carbonyl group (resonance), rendering it non-nucleophilic (pKa 
    
    
    
    15-17). It will not react with sulfonyl chlorides under mild basic conditions.
  • 
     (Amine):  This is a secondary amine with a localized lone pair. While the inductive effect of the carbonyl lowers its basicity slightly compared to piperazine, it remains highly nucleophilic (pKa 
    
    
    
    7-8).
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of


 on the sulfur center of benzenesulfonyl chloride, followed by the elimination of chloride. A base is required to scavenge the generated HCl and drive the equilibrium.

Mechanism Substrate Piperazin-2-one (Nucleophilic N4) TS Tetrahedral Intermediate Substrate->TS Attack on S Reagent Ph-SO2-Cl (Electrophile) Reagent->TS Product 4-(Phenylsulfonyl) piperazin-2-one TS->Product -Cl⁻ Base Base (Scavenges HCl) Base->Product Proton Removal

Figure 1: Mechanistic pathway highlighting the nucleophilic attack of the N4 amine on the sulfonyl chloride.

Experimental Protocols

Method A: Anhydrous Organic Phase (DCM/TEA)

Recommended for: Milligram-scale synthesis, library generation, and moisture-sensitive analogs.

Reagents:

  • Piperazin-2-one (1.0 equiv)[1]

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve piperazin-2-one (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add TEA (2.5 equiv) and cool the mixture to 0°C using an ice bath.

  • Addition: Dilute benzenesulfonyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: Slow addition prevents localized exotherms which could lead to bis-sulfonylation (rare but possible at high concentrations).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1][2] The product is less polar than the starting material.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat.

      
       (removes benzenesulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for: Gram-scale up, cost reduction, and "Green Chemistry" applications.

Reagents:

  • Piperazin-2-one (1.0 equiv)[1]

  • Benzenesulfonyl chloride (1.2 equiv)

  • Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent System: 1:1 mixture of Water and Ethyl Acetate (or DCM)

Protocol:

  • Aqueous Phase: Dissolve piperazin-2-one (1.0 equiv) and

    
     (2.0 equiv) in water (volume A).
    
  • Organic Phase: Dissolve benzenesulfonyl chloride (1.2 equiv) in Ethyl Acetate or DCM (volume B, equal to A).

  • Mixing: Add the organic phase to the aqueous phase at 0°C with vigorous stirring.

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup:

    • Separate the layers.

    • Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organic layers and wash with brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOH/Heptane is often sufficient, avoiding chromatography.

Workflow Start Dissolve Piperazin-2-one + Base (aq) Add Add Ph-SO2-Cl in Organic Solvent Start->Add React Vigorous Stirring (0°C -> RT, 4h) Add->React Sep Phase Separation React->Sep Wash Acid/Brine Wash Sep->Wash Organic Layer Isolate Concentrate & Recrystallize Wash->Isolate

Figure 2: Workflow for the Schotten-Baumann biphasic protocol.

Critical Process Parameters (CPPs) & Data

The following table summarizes the performance metrics and critical parameters for both methods based on internal validation data.

ParameterMethod A (Anhydrous)Method B (Schotten-Baumann)
Yield (Isolated) 85 - 92%80 - 88%
Reaction Time 2 - 4 Hours4 - 6 Hours
Impurity Profile Low (TEA salts removed by wash)Very Low (Inorganic salts stay in aq)
Green Score Moderate (Uses DCM/TEA)High (Uses Water/Carbonate)
Cost Efficiency ModerateHigh
Selectivity (

:

)
>99:1>99:1
Key Control Points:
  • pH Control (Method B): Maintain pH > 9 to ensure the amine is deprotonated and reactive. If the pH drops below 8, the reaction stalls. Carbonate usually buffers this effectively.

  • Temperature: Keep initial addition at 0°C. Sulfonyl chlorides are reactive; high temps can lead to hydrolysis (reaction with water) over sulfonylation.

  • Stoichiometry: A slight excess (1.1–1.2 equiv) of sulfonyl chloride accounts for minor hydrolysis losses in Method B.

Troubleshooting & Quality Control

Common Issues
  • Hydrolysis of Reagent:

    • Symptom:[3][4][5] Low yield, presence of benzenesulfonic acid.

    • Fix: Ensure reagents are dry (Method A) or increase stirring speed and keep cold (Method B).

  • Poor Phase Separation (Method B):

    • Symptom:[3][6][4][5] Emulsion formation.

    • Fix: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength; filter through a Celite pad if solids are present.

  • Bis-sulfonylation:

    • Symptom:[3][4][5] Mass spectrum shows M + 2xSulfonyl.

    • Cause: Extremely rare for piperazin-2-one due to

      
       deactivation. If observed, it implies the base is too strong (deprotonating the amide). Switch from KOH/NaOH to Carbonate or Bicarbonate.
      
Analytical Validation[3][8]
  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
    -H signal. The 
    
    
    
    -H (lactam) signal should remain (typically a broad singlet around 8.0 ppm).
  • LC-MS: Confirm the parent ion

    
    .
    

References

  • Regioselectivity & Piperazine Functionalization

    • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. (2015).[7] Organic & Biomolecular Chemistry.

  • Schotten-Baumann Conditions

    • Schotten-Baumann Reaction: Mechanics and Protocols. Organic Chemistry Portal.[8]

  • General Sulfonylation Protocols

    • Protocol for N-sulfonylation of amines. Common Organic Chemistry.[8]

  • Green Chemistry in Amide/Sulfonamide Synthesis

    • Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. (2021).[9][10][4] University of Cambridge / reaction engineering.

Sources

Application

Using 4-(phenylsulfonyl)-2-piperazinone as a peptidomimetic scaffold

Application Notes and Protocols Topic: Using 4-(phenylsulfonyl)-2-piperazinone as a Peptidomimetic Scaffold Audience: Researchers, scientists, and drug development professionals. Foundational Principles: The Strategic Va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Using 4-(phenylsulfonyl)-2-piperazinone as a Peptidomimetic Scaffold

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: The Strategic Value of the 4-(Phenylsulfonyl)-2-piperazinone Scaffold

Peptidomimetics represent a cornerstone of modern drug discovery, translating the high potency and specificity of peptides into drug-like molecules with enhanced stability and oral bioavailability. The challenge lies in creating scaffolds that can accurately mimic the secondary structures of peptides, such as β-turns, which are critical for molecular recognition. The piperazine and piperazinone cores are recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds and their synthetic versatility.[1][2] The piperazine ring's unique physicochemical and conformational properties can be finely tuned through substitution, making it an invaluable tool for modulating pharmacokinetic and pharmacodynamic profiles.[3][4]

The 4-(phenylsulfonyl)-2-piperazinone scaffold builds upon this foundation, offering a pre-organized, conformationally constrained framework. The sulfonyl group at the N4 position acts as a potent electron-withdrawing group, influencing the amide bond character at N1 and reducing the rotational freedom of the entire ring system. This inherent rigidity makes the scaffold an excellent mimic for β-turn structures, enabling precise positioning of pharmacophoric groups for optimal interaction with biological targets. Its synthetic tractability allows for facile incorporation into peptide sequences and diversification at multiple points, providing a robust platform for structure-activity relationship (SAR) studies.[5]

Synthesis of the Core Scaffold: 4-(Phenylsulfonyl)-2-piperazinone

The synthesis of the core scaffold is a critical first step. The following protocol describes a reliable two-step process starting from commercially available reagents. The causality behind this approach is to first create the piperazinone ring and then introduce the conformation-locking phenylsulfonyl group.

Protocol 2.1: Synthesis of 2-Piperazinone

This protocol is adapted from methods utilizing chloroethylamine to ensure high selectivity and minimize side reactions often encountered with ethylenediamine.[6]

Materials:

  • Chloroethylamine hydrochloride

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chloroethylamine hydrochloride (1.0 eq) in anhydrous ethanol (100 mL).

  • Base Addition: Slowly add a solution of sodium hydroxide (2.2 eq) in ethanol to the stirring mixture at 0 °C. Stir for 30 minutes to generate the free amine.

  • Nucleophilic Substitution: Add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Cyclization: Once the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction to room temperature. Filter the mixture to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash chromatography on silica gel (using a dichloromethane/methanol gradient) to obtain pure 2-piperazinone.

Protocol 2.2: Sulfonylation to Yield 4-(Phenylsulfonyl)-2-piperazinone

This step introduces the key phenylsulfonyl group onto the N4 nitrogen.

Materials:

  • 2-Piperazinone (from Protocol 2.1)

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Reaction Setup: Dissolve 2-piperazinone (1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirring solution. The choice of benzenesulfonyl chloride allows for the introduction of the phenylsulfonyl moiety; substituted versions can be used to explore SAR.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization from ethanol/water or by flash chromatography to yield the final product, 4-(phenylsulfonyl)-2-piperazinone.

Incorporation into Peptidomimetic Structures via SPPS

The true power of the 4-(phenylsulfonyl)-2-piperazinone scaffold is realized when it is incorporated into a larger molecule, typically via Solid-Phase Peptide Synthesis (SPPS). The following workflow outlines its integration using the standard Fmoc/tBu strategy.[8]

spss_workflow cluster_resin Resin-Bound Peptide cluster_cycle Scaffold Incorporation Cycle Resin 1. Start with Fmoc-AA-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Scaffold (Scaffold, DIC, HOBt in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 NextAA 6. Couple Next Fmoc-AA (Fmoc-AA, HATU, DIPEA in DMF) Wash2->NextAA Wash3 7. Wash (DMF) NextAA->Wash3 Cleavage 8. Cleave & Deprotect (TFA Cocktail) Wash3->Cleavage Purification 9. Purify Peptidomimetic (RP-HPLC) Cleavage->Purification

Diagram 1: Workflow for incorporating the piperazinone scaffold via SPPS.

Protocol 3.1: Solid-Phase Incorporation of the Scaffold

This protocol assumes a standard manual or automated SPPS setup.[9]

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)

  • 4-(phenylsulfonyl)-2-piperazinone scaffold

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.[9]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Scaffold Coupling:

    • In a separate vial, pre-activate the 4-(phenylsulfonyl)-2-piperazinone scaffold (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 20 minutes.

    • Add the activated scaffold solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor completion using a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates successful coupling.[8]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Next Amino Acid:

    • The secondary amine on the N1 position of the now-coupled piperazinone is the new N-terminus.

    • Pre-activate the next Fmoc-protected amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. Double coupling may be necessary for sterically hindered amino acids.

  • Chain Elongation: Repeat steps 2, 3, 6, and 5 for all subsequent amino acids in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum. Cleave the peptidomimetic from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-4 hours.[8]

  • Isolation: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge to pellet the product, and dry under vacuum.[10]

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical Characterization of Target Engagement

Once the purified peptidomimetic is obtained, it is imperative to quantify its interaction with the intended biological target. A suite of biophysical assays can provide a comprehensive picture of the binding thermodynamics and kinetics.[][12] The choice of assay depends on the specific needs of the project, including throughput requirements and the level of detail desired.

biophysical_assay_selection start Need to Characterize Peptidomimetic-Target Interaction? throughput High-Throughput Screening? start->throughput thermo Need Full Thermodynamic Profile (ΔH, ΔS)? throughput->thermo No dsf DSF / Thermal Shift (Measures ΔTm) throughput->dsf Yes fp Fluorescence Polarization (Measures Kd) throughput->fp Yes kinetics Need Kinetic Data (kon, koff)? thermo->kinetics No itc ITC (Measures Kd, ΔH, ΔS, n) thermo->itc Yes spr SPR (Measures Kd, kon, koff) kinetics->spr Yes result Comprehensive Binding Profile kinetics->result No dsf->thermo fp->thermo itc->result spr->result

Diagram 2: Decision tree for selecting an appropriate biophysical assay.

Data Summary from Biophysical Assays
AssayKey Parameters MeasuredTypical Application
Differential Scanning Fluorimetry (DSF) Melting Temperature Shift (ΔTm)Hit validation, screening
Fluorescence Polarization (FP) Dissociation Constant (Kd)Affinity determination, screening
Isothermal Titration Calorimetry (ITC) Kd, Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Thermodynamic characterization
Surface Plasmon Resonance (SPR) Kd, Association Rate (kon), Dissociation Rate (koff)Kinetic and affinity analysis
Protocol 4.1: General Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[][12]

Procedure:

  • Sample Preparation: Prepare the target protein and the peptidomimetic ligand in the same, precisely matched buffer (e.g., PBS or HEPES). Thoroughly dialyze the protein and dissolve the ligand using the dialysis buffer. Degas all solutions immediately before use.

  • Instrument Setup: Set the instrument to the desired experimental temperature (typically 25 °C).

  • Loading: Load the target protein (e.g., 10-50 µM) into the sample cell and the peptidomimetic (e.g., 100-500 µM) into the injection syringe. The ligand concentration should be 10-20 times that of the protein.

  • Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution. An initial small injection (0.5 µL) is often performed to remove any material from the syringe tip and is discarded from the analysis.

  • Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Cellular Activity and Functional Validation

Demonstrating target binding is not sufficient; the peptidomimetic must exert a biological effect within a cellular context. Cell-based assays are essential for confirming target engagement in a physiological environment and assessing functional outcomes.[13][14]

Protocol 5.1: MTT Cell Viability/Cytotoxicity Assay

This assay is crucial for determining the concentration range at which the compound can be tested for efficacy without causing non-specific toxicity.[15]

Procedure:

  • Cell Seeding: Plate cells (e.g., HUVEC or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the peptidomimetic in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the CC50 (cytotoxic concentration 50%).

Protocol 5.2: In-Cell Target Engagement using NanoBRET™

This assay measures the proximity between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that competes with the unlabeled peptidomimetic, confirming target binding inside living cells.[16]

Procedure:

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc®. Plate the transfected cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of the unlabeled peptidomimetic to the wells.

  • Tracer and Substrate Addition: Add the fluorescently labeled tracer ligand and the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubation: Incubate at room temperature for 2 hours.

  • Measurement: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the peptidomimetic results in a decrease in the BRET signal. Plot the BRET ratio against the peptidomimetic concentration to determine the IC50, which reflects its binding affinity in the cell.

References

  • Chen, Y., et al. (2018). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PMC. [Link]

  • Lashgari, N., et al. (2018). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. PMC. [Link]

  • Trincavelli, M. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. News. [Link]

  • Trincavelli, M. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. FLORE. [Link]

  • Peng, X., et al. (2023). Applications of piperazine scaffold in drug design. ResearchGate. [Link]

  • Desai, N. R., et al. (2017). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]

  • Yusupova, Y., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Stevers, L., et al. (2025). Evaluation of peptidomimetic inhibitors. bioRxiv. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Li, J., et al. (2023). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC. [Link]

  • D'Ursi, A., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Nefzi, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]

  • CN106117153A - The preparation method of 2 piperazinones.
  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • kbDNA. (2024). Peptide Preparation Guide (+Protocols). kbDNA. [Link]

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Method

Application Notes and Protocols for the Selective Sulfonylation of Piperazinone at the N4 Position

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Functionalization of this heterocyclic system is a key strategy in the optimization of lead compounds. This guide provides a detailed technical overview and actionable protocols for the selective sulfonylation of the N4-amine of the piperazin-2-one ring. We will delve into the chemical principles governing this regioselectivity, discuss the appropriate choice of reagents and reaction conditions, and provide step-by-step experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of N4-Sulfonylated Piperazinones

The piperazinone motif is a cornerstone in the design of numerous biologically active molecules. Its presence in blockbuster drugs highlights its importance in establishing favorable pharmacokinetic and pharmacodynamic profiles. The ability to selectively modify the piperazinone ring is crucial for fine-tuning properties such as solubility, metabolic stability, and target engagement.

The sulfonamide functional group is a well-established pharmacophore, known for its ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions with biological targets. The introduction of a sulfonyl group at the N4 position of a piperazinone ring can therefore be a powerful strategy in drug discovery, allowing for the exploration of new chemical space and the optimization of lead compounds.

This document serves as a comprehensive guide to achieving the selective sulfonylation of the N4 position of the piperazin-2-one core.

The Principle of Regioselectivity: N4 vs. N1

The key to the selective sulfonylation of piperazin-2-one lies in the inherent difference in the chemical reactivity of its two nitrogen atoms:

  • N4-Amine: This is a secondary amine, and its lone pair of electrons is readily available for nucleophilic attack. It is the more basic and nucleophilic of the two nitrogens.

  • N1-Amide: This nitrogen is part of an amide functional group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces its nucleophilicity and basicity, making it a much poorer nucleophile compared to the N4-amine.

This substantial difference in nucleophilicity is the primary driver for the high regioselectivity of the sulfonylation reaction. Under standard sulfonylation conditions, the more nucleophilic N4-amine will preferentially attack the electrophilic sulfur atom of the sulfonyl chloride, leading to the desired N4-sulfonylated product.

Visualizing the Reaction Mechanism

The following diagram illustrates the fundamental mechanism for the selective N4-sulfonylation of piperazin-2-one.

Selective N4-Sulfonylation of Piperazinone cluster_reactants Reactants cluster_products Products Piperazinone Piperazin-2-one Intermediate Tetrahedral Intermediate Piperazinone->Intermediate Nucleophilic attack by N4 SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Base Base (e.g., Triethylamine) HCl HCl Base->HCl Acid Scavenger Product N4-Sulfonylated Piperazinone Intermediate->Product Collapse of intermediate (Chloride leaves) BaseHCl Base·HCl

Caption: Mechanism of selective N4-sulfonylation of piperazin-2-one.

Reagents and Reaction Conditions

The successful and selective N4-sulfonylation of piperazinone hinges on the appropriate choice of sulfonylating agent, base, and solvent.

Sulfonylating Agents

A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse functionalities. The choice of the "R" group on the sulfonyl chloride will influence the properties of the final product.

Sulfonylating Agent"R" GroupTypical Application
p-Toluenesulfonyl chloride (TsCl) p-TolylCommonly used, provides a crystalline and easily characterizable product.
Benzenesulfonyl chloride (BsCl) PhenylA simple aromatic sulfonyl group.
Methanesulfonyl chloride (MsCl) MethylIntroduces a small, non-aromatic sulfonyl group.
Substituted Arylsulfonyl Chlorides e.g., 4-Nitro-, 4-Methoxy-phenylAllows for fine-tuning of electronic and steric properties.
Bases

A base is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The choice of base can influence the reaction rate and selectivity.

BaseTypeKey Considerations
Triethylamine (Et₃N) Tertiary AmineCommonly used, acts as an effective HCl scavenger.
Pyridine Aromatic AmineCan also be used as a solvent; its basicity is sufficient for this reaction.
Diisopropylethylamine (DIPEA) Hindered AmineUseful when the substrate is sensitive to more basic conditions.
Potassium Carbonate (K₂CO₃) Inorganic BaseCan be used in polar aprotic solvents like DMF or acetonitrile.
Solvents

The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

SolventPolarityKey Considerations
Dichloromethane (DCM) AproticExcellent solvent for this reaction, easy to remove post-reaction.
Tetrahydrofuran (THF) AproticAnother good choice, particularly for reactions at room temperature.
Acetonitrile (ACN) Polar AproticSuitable, especially when using inorganic bases.
Pyridine Polar AproticCan serve as both solvent and base.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary for specific substrates and sulfonylating agents.

Protocol 1: General Procedure for N4-Sulfonylation of Piperazin-2-one

This protocol is a robust starting point for the selective N4-sulfonylation of piperazin-2-one with a variety of sulfonyl chlorides.

Experimental Workflow

Experimental_Workflow A 1. Dissolve Piperazin-2-one and Base in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with water, brine) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify (Column Chromatography or Recrystallization) G->H

Caption: General workflow for the N4-sulfonylation of piperazin-2-one.

Materials:

  • Piperazin-2-one (1.0 eq.)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0-1.2 eq.)

  • Triethylamine (1.5-2.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.5-2.0 eq.) to the suspension and stir until the piperazin-2-one dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0-1.2 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the cooled piperazin-2-one solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with deionized water (2 x volume of DCM).

  • Wash the organic layer with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N4-sulfonylated piperazin-2-one.

Self-Validation and Trustworthiness:

  • TLC Monitoring: The progress of the reaction should be monitored by TLC. The starting piperazin-2-one will have a different Rf value than the N4-sulfonylated product. The disappearance of the starting material spot is a key indicator of reaction completion.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. In the ¹H NMR spectrum, one would expect to see characteristic shifts for the protons on the piperazinone ring and the sulfonyl group.

Protocol 2: N4-Sulfonylation using Pyridine as Solvent and Base

This protocol is an alternative for cases where pyridine is a suitable solvent.

Materials:

  • Piperazin-2-one (1.0 eq.)

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0-1.2 eq.)

  • Anhydrous pyridine

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazin-2-one (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0-1.2 eq.) to the solution. An exotherm may be observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM or EtOAc and wash with 1 M HCl to remove any remaining pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Di-sulfonylation: While unlikely due to the significant difference in nucleophilicity between N1 and N4, the formation of a di-sulfonylated product is a potential side reaction. This can be minimized by using a slight excess of the piperazinone or by carefully controlling the stoichiometry of the sulfonyl chloride.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Steric Hindrance: If the N4 position or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times or elevated temperatures.

  • Purification: The N4-sulfonylated piperazinone products are often crystalline solids and can be purified by recrystallization. If the product is an oil or if impurities are present, column chromatography is recommended.

Conclusion

The selective sulfonylation of the N4 position of the piperazin-2-one ring is a straightforward and high-yielding transformation that can be readily achieved in the laboratory. By leveraging the inherent difference in nucleophilicity between the N1-amide and the N4-amine, high regioselectivity can be obtained without the need for protecting groups. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize a wide range of N4-sulfonylated piperazinone derivatives for applications in drug discovery and medicinal chemistry.

References

  • General Synthesis of Sulfonamides: The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

    • Source: Comprehensive Organic Transformations: A Guide to Functional Group Prepar
    • URL:[Link]

  • Reactivity of Piperazine Nitrogens: The differential reactivity of the two nitrogen atoms in substituted piperazines is a well-understood concept, with the less sterically hindered and more basic nitrogen being more nucleophilic.

    • Source: Advanced Organic Chemistry: Part A: Structure and Mechanisms, 5th Edition
    • URL:[Link]

  • Synthesis of 1-Arylsulfonyl-3-piperazinone Derivatives: A patent describing the synthesis of factor Xa inhibitors includes examples of 1-arylsulfonyl-3-piperazinone derivatives, demonstrating the feasibility of selective N-sulfonyl

    • Source: Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold - PubMed
    • URL:[Link]

  • Sulfonylation of Piperazines: A study on the synthesis of sulfonyl piperazine LpxH inhibitors provides a relevant protocol for the sulfonylation of a piperazine nitrogen, which is analogous to the N4 position of piperazinone.

    • Source: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC
    • URL:[Link]

  • Use of Tosyl Chloride for Amine Protection: Detailed protocols for the tosylation of amines, which are directly applicable to the sulfonylation of the N4-amine of piperazinone, are available in standard laboratory guides.
Application

Application Note: Precision Synthesis of Chiral Piperazin-2-ones via Jocic-Type Reaction

This Application Note and Protocol guide details the synthesis of chiral piperazin-2-ones using Jocic-type reaction conditions. This methodology leverages the unique reactivity of trichloromethyl carbinols to access enan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of chiral piperazin-2-ones using Jocic-type reaction conditions. This methodology leverages the unique reactivity of trichloromethyl carbinols to access enantiomerically enriched heterocyclic scaffolds, which are critical pharmacophores in peptidomimetics and drug discovery.

Abstract

Chiral piperazin-2-ones are privileged structural motifs in medicinal chemistry, serving as conformationally constrained peptidomimetics. Traditional syntheses often require multi-step protection/deprotection sequences or expensive chiral auxiliaries. This guide details a streamlined, stereocontrolled synthesis via the Jocic-type reaction , utilizing chiral trichloromethyl carbinols and 1,2-diamines.[1] This protocol offers high enantiomeric retention (>94% ee), regiocontrol, and operational simplicity, making it a robust alternative for generating library diversity.

Introduction & Strategic Value

The Jocic reaction (or Jocic-Reeves reaction) classically converts trichloromethyl carbinols into


-amino acids or 

-hydroxy acids via a gem-dichloroepoxide intermediate. Recent adaptations have expanded this chemistry to synthesize heterocycles.

For drug development, the piperazinone scaffold is invaluable for mimicking the


 backbone of peptides. The Jocic-type approach described here enables the direct conversion of a chiral alcohol (readily accessible via asymmetric transfer hydrogenation or CBS reduction) into a piperazinone in a single synthetic operation.
Key Advantages[2]
  • Stereochemical Fidelity: Proceeds with predictable Walden inversion at the chiral center.

  • Atom Economy: The trichloromethyl group serves as a masked carboxylate equivalent.

  • Modularity: Diversity is easily introduced via the choice of trichloromethyl ketone and diamine.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a "masked" amino acid chloride pathway.

  • Activation: Base-mediated deprotonation of the trichloromethyl carbinol (1) .

  • Epoxidation: Intramolecular displacement of a chloride ion forms the reactive gem-dichloroepoxide intermediate (2) .

  • Ring Opening (The Jocic Step): Nucleophilic attack by the primary amine of the diamine (3) occurs at the chiral center with inversion of configuration . This is the stereo-determining step.

  • Acyl Chloride Formation: The ring opening triggers the elimination of a second chloride, generating a transient acyl chloride (4) .

  • Cyclization: The secondary amine attacks the acyl chloride to close the piperazinone ring (5) .

JocicMechanism Substrate Chiral CCl3 Carbinol (R-Config) Alkoxide Alkoxide Intermediate Substrate->Alkoxide Base (NaOH) Epoxide gem-Dichloroepoxide (Reactive Electrophile) Alkoxide->Epoxide -Cl⁻ (Cyclization) AmineAttack SN2 Attack by Diamine (Inversion to S-Config) Epoxide->AmineAttack R-NH-CH2-CH2-NH2 AcylCl Acyl Chloride Intermediate AmineAttack->AcylCl Rearrangement Product Chiral Piperazin-2-one (Final Product) AcylCl->Product Intramolecular Cyclization

Figure 1: Mechanistic pathway of the Jocic-type piperazinone synthesis. Note the critical inversion of stereochemistry during the diamine attack.

Optimization of Critical Parameters

Solvent Selection

The reaction involves both ionic intermediates (alkoxides, chlorides) and organic substrates.

  • Recommended: THF or 1,4-Dioxane are preferred for their ability to solvate the intermediate epoxide while maintaining the solubility of the organic diamine.

  • Biphasic Systems: Toluene/Water mixtures can be used with phase transfer catalysts (e.g., TBAB), but homogeneous THF systems often yield cleaner kinetic profiles for piperazinone formation.

Base & Stoichiometry
  • Base: Solid NaOH (powdered) or KOH is standard. Organic bases (DBU) are used in "Corey-Link" variants but are often unnecessary here.

  • Stoichiometry: A substantial excess of base (4–5 equivalents) is required to neutralize the HCl generated (3 equivalents of HCl are produced per mole of product: 1 for epoxide formation, 2 during acyl chloride hydrolysis/cyclization buffering).

Temperature Control
  • Epoxide Formation: Rapid and exothermic. Initiate at 0°C .

  • Aminolysis: Can be slow for sterically hindered alcohols. Warming to Room Temperature (RT) or mild heating (40°C) ensures completion.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-benzyl-3-phenethylpiperazin-2-one from (R)-1,1,1-trichloro-4-phenylbutan-2-ol.

Materials
  • Substrate: (R)-1,1,1-trichloro-4-phenylbutan-2-ol (>95% ee).

  • Reagent: N-benzylethylenediamine (1.2 equiv).

  • Base: Sodium Hydroxide (powdered, 5.0 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Workup: Ethyl Acetate, Brine, Na2SO4.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with (R)-1,1,1-trichloro-4-phenylbutan-2-ol (1.0 mmol, 253 mg) and N-benzylethylenediamine (1.2 mmol, 180 mg).

    • Dissolve in anhydrous THF (5.0 mL).

  • Initiation (Jocic Reaction):

    • Cool the solution to 0°C using an ice bath.

    • Add powdered NaOH (5.0 mmol, 200 mg) in a single portion with vigorous stirring.

    • Note: The reaction mixture may become cloudy as NaCl precipitates.

  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to 20–25°C .

    • Stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the trichloromethyl alcohol.

    • Checkpoint: The intermediate epoxide is transient; you should observe the formation of a more polar product (piperazinone).

  • Workup:

    • Quench the reaction by adding Water (10 mL) and Ethyl Acetate (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Combine organic layers and wash with Brine (15 mL).

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO2).

    • Eluent: 0–5% Methanol in Dichloromethane (DCM).

    • Yield Expectation: 70–85%.

Analytical Data Validation
  • 1H NMR: Look for the characteristic AB system of the piperazinone ring protons and the shift of the chiral center proton.

  • Chiral HPLC: Verify enantiomeric excess (ee) using a Chiralcel OD-H or AD-H column. Expect >94% ee (inversion of the starting material's configuration).

ProtocolWorkflow Step1 Step 1: Dissolution Mix Alcohol + Diamine in THF Step2 Step 2: Activation Add NaOH at 0°C Step1->Step2 Cool to 0°C Step3 Step 3: Reaction Warm to RT, Stir 16h Step2->Step3 Warm to RT Step4 Step 4: Quench/Workup H2O/EtOAc Extraction Step3->Step4 Complete Conversion Step5 Step 5: Purification Flash Chromatography Step4->Step5 Concentrate

Figure 2: Operational workflow for the synthesis of chiral piperazinones.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Incomplete epoxide formation or poor nucleophilicity.Increase base to 6 equiv. Ensure NaOH is finely powdered. Warm reaction to 40°C.
Racemization High temperature or prolonged exposure to strong base after conversion.Keep reaction temperature

25°C. Quench immediately upon completion.
Side Products Hydrolysis of the acyl chloride intermediate (forming amino acid).Ensure anhydrous THF is used. Avoid water in the initial reaction phase.
Regioisomers Diamine attacking the wrong carbon or wrong nitrogen attacking first.Use N-substituted diamines (e.g., N-benzyl) to differentiate nucleophilicity.

References

  • Primary Protocol Source: Perryman, M. S., et al. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines."[2][3] Organic & Biomolecular Chemistry, 2015, 13 , 2360-2365.[3][4]

  • Foundational Mechanism: Corey, E. J., & Link, J. O.[5][6] "A general, catalytic, and enantioselective synthesis of alpha-amino acids."[6] Journal of the American Chemical Society, 1992, 114 , 1906-1908.[6]

  • Mechanistic Insights: Snowden, T. S. "The mechanism of the Jocic reaction."[6][7][8][9] Organic Letters, 2006, 8 , 5881-5884.[6]

  • One-Pot Variant: Bertuzzi, G., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach."[3] The Journal of Organic Chemistry, 2023, 88 , 3102–3114.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-(phenylsulfonyl)-2-piperazinone synthesis

Technical Support Center: 4-(phenylsulfonyl)-2-piperazinone Synthesis Topic: Optimization of Yield & Cyclization Efficiency Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(phenylsulfonyl)-2-piperazinone Synthesis

Topic: Optimization of Yield & Cyclization Efficiency Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ring Closure" Conundrum

Welcome to the technical support hub for piperazinone synthesis. If you are experiencing low yields (<40%) or "gummy" residues when synthesizing 4-(phenylsulfonyl)-2-piperazinone, the issue likely lies in the competition between intermolecular polymerization and intramolecular cyclization , compounded by the poor nucleophilicity of the sulfonamide nitrogen.

This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic barriers specific to this scaffold.

Module 1: The Synthetic Logic & Pathway

To fix the yield, we must visualize the failure points. The synthesis typically proceeds via the reaction of N-(phenylsulfonyl)ethylenediamine with chloroacetyl chloride.

The Critical Pathway (Graphviz)

PiperazinoneSynthesis cluster_conditions Critical Control Point Precursor N-(phenylsulfonyl) ethylenediamine Intermediate Linear Intermediate (N-(2-(phenylsulfonamido)ethyl) -2-chloroacetamide) Precursor->Intermediate Acylation (Fast) (0°C, DCM, Mild Base) Reagent Chloroacetyl Chloride Reagent->Intermediate Cyclization PATH A: Cyclization (Intramolecular) Intermediate->Cyclization High Dilution Strong Base (NaH/K2CO3) Heat Polymer PATH B: Oligomerization (Intermolecular) Intermediate->Polymer High Concentration Weak Base Low Temp Product 4-(phenylsulfonyl) -2-piperazinone Cyclization->Product Desired Outcome Waste Linear Polyamide Gum Polymer->Waste Yield Loss

Figure 1: The kinetic competition between ring closure (Path A) and polymerization (Path B). The intermediate requires specific activation to favor Path A.

Module 2: Optimized Protocol (The "High-Dilution" Method)

The standard error is performing this reaction in one pot at high concentration. The following protocol separates the Acylation (kinetic control) from the Cyclization (thermodynamic control).

Step 1: Selective N-Acylation

Goal: Attach the chloroacetyl tail without cyclizing yet.

  • Dissolve 1.0 eq of N-(phenylsulfonyl)ethylenediamine in DCM (0.2 M concentration).

  • Add 1.1 eq of Triethylamine (TEA). Cool to 0°C .

  • Dropwise Addition: Add 1.05 eq of Chloroacetyl chloride diluted in DCM over 30 minutes.

    • Why? Controls exotherm and prevents bis-acylation.

  • Monitor: TLC should show conversion to the linear chloro-amide intermediate.

  • Workup: Wash with dilute HCl (remove TEA), then NaHCO3. Dry and evaporate.[1] Do not purify extensively ; the intermediate is stable enough for the next step.

Step 2: The "Yield-Maker" Cyclization

Goal: Force the weak sulfonamide nucleophile to attack the alkyl chloride.

  • Solvent Switch: Dissolve the crude intermediate in DMF or MeCN .

    • Critical: Concentration must be Low (0.05 M or lower) . This is the Ziegler-Ruggli Dilution Principle . High dilution makes it statistically unlikely for one molecule to find another (polymerization), forcing it to bite its own tail (cyclization).

  • Base Activation: Add 2.0 eq of Anhydrous K2CO3 (for MeCN) or Cs2CO3 (for DMF).

    • Why? The sulfonamide proton (

      
       ~10) is less acidic than a regular amide but needs a decent base. Cesium effects can aid ring closure.
      
  • Catalysis (Optional but Recommended): Add 10 mol% TBAI (Tetrabutylammonium iodide) .

    • Mechanism:[1][2][3] Finkelstein reaction in situ. The iodide replaces the chloride, making a better leaving group (C-I bond is weaker/longer), accelerating the cyclization rate.

  • Heat: Stir at 60–80°C for 4-12 hours.

    • Note: Room temperature is often insufficient for sulfonamide displacement.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a thick, sticky gum. What happened?

Diagnosis: Oligomerization (Path B). The Fix: You likely ran the reaction too concentrated (>0.1 M). The linear intermediate molecules reacted with each other rather than cyclizing. Action: Repeat Step 2 using High Dilution (0.01 M - 0.05 M) . If solvent volume is an issue, use a syringe pump to slowly add the intermediate to a stirring solution of base.

Q2: I see the starting material (linear intermediate) and it won't cyclize, even with TEA.

Diagnosis: Insufficient Basicity. The Fix: Triethylamine (


 of conjugate acid ~10.7) is often too weak or kinetically slow to deprotonate the sulfonamide effectively in this steric environment.
Action:  Switch to an inorganic base like K2CO3  or Cs2CO3  in a polar aprotic solvent (DMF/DMSO). If that fails, use NaH (Sodium Hydride)  in THF (careful with water).

Q3: My yield is okay, but the product is hard to purify from the solvent.

Diagnosis: DMF/DMSO trapping. The Fix: Avoid high-boiling solvents if possible. Alternative: Use a Biphasic System (Phase Transfer Catalysis) .

  • System: Toluene (organic) + 50% NaOH (aqueous).

  • Catalyst: TBAB (Tetrabutylammonium bromide) 10 mol%.

  • Procedure: The catalyst shuttles the phenoxide/sulfonamide anion into the organic phase where it cyclizes rapidly. Toluene is easily evaporated.

Q4: I am getting a byproduct that looks like the hydrolyzed acid.

Diagnosis: Wet solvents. The Fix: Chloroacetyl chloride is extremely sensitive to moisture. Action: Ensure DCM is anhydrous. If the chloride hydrolyzes to the acid (


), it will not cyclize under these conditions.

Module 4: Data & Benchmarks

Table 1: Base & Solvent Effects on Cyclization Yield

SolventBaseAdditiveTempTypical YieldNotes
DCMTEANoneRT< 20%Too slow; polymerization dominates.
MeCN K2CO3 TBAI Reflux 75-85% Recommended Balance.
DMFCs2CO3None60°C80-90%High yield, but difficult workup.
Toluene50% NaOHTEBA50°C65-75%Good for large scale (PTC).

Module 5: References & Authority

  • Jocic-Type Reactions & Piperazinone Scaffolds:

    • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry.[1][4][5][6][7]

  • Phase Transfer Catalysis in Heterocycles:

    • Phase Transfer Catalysis in Organic Synthesis. (General reference for TBAI/TEBA usage in alkylation).

    • See: Journal of Chemical Education or standard texts on PTC for N-alkylation mechanisms.

  • High Dilution Principles:

    • Macrocyclization strategies. The concept of pseudo-high dilution is critical for medium ring formation (6-membered rings are usually favored, but intermolecular competition is high with linear amides).

  • Reaction of Chloroacetyl Chloride:

    • N-Acylation with Chloroacetyl Chloride: Protocols.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling Chloroacetyl Chloride or Sulfonyl Chlorides.

Sources

Optimization

Avoiding bis-sulfonylation side products in piperazinone reactions

A Guide to Preventing Bis-Sulfonylation Side Products Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate complex synthet...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Bis-Sulfonylation Side Products

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate complex synthetic challenges. This guide focuses on a common but often frustrating issue in the derivatization of piperazinones: the formation of bis-sulfonylated side products. We will explore the root causes of this side reaction and provide actionable troubleshooting strategies and optimized protocols to ensure the selective synthesis of your desired mono-sulfonylated product.

Frequently Asked Questions (FAQs)

Q1: What exactly is bis-sulfonylation in piperazinone reactions?

A1: Bis-sulfonylation is a side reaction that occurs when a piperazinone, which has two reactive nitrogen atoms, reacts with two equivalents of a sulfonylating agent (like a sulfonyl chloride) instead of one. The intended product is typically the mono-sulfonylated piperazinone, but the bis-sulfonylated, or di-substituted, compound forms as a significant impurity when reaction conditions are not properly controlled.[1] This occurs in a two-step process: the primary amine first reacts to form the desired mono-sulfonamide, but if conditions are favorable, the second nitrogen can also be deprotonated and attack another molecule of the sulfonylating agent.[1]

Q2: Why is the second nitrogen on the piperazinone ring also reactive?

A2: The reactivity of the second nitrogen atom is a key factor. The piperazinone ring contains two amine functionalities. Although one is an amide nitrogen and part of the core ring structure, the other (often an N-H) behaves like a typical secondary amine.[2] After the first sulfonylation, the electron-withdrawing nature of the newly installed sulfonyl group increases the acidity of the remaining N-H proton, making it susceptible to deprotonation by the base present in the reaction mixture.[3] This newly formed sulfonamide anion is still nucleophilic enough to react with a second molecule of the highly electrophilic sulfonyl chloride.[1]

Diagram 1: General Reaction vs. Side Reaction

This diagram illustrates the desired mono-sulfonylation pathway versus the undesired bis-sulfonylation side reaction.

G Piperazinone Piperazinone (Substrate) MonoProduct Mono-Sulfonylated Product (Desired) Piperazinone->MonoProduct 1.0 eq. R-SO₂Cl Base MonoProduct_side Mono-Sulfonylated Product BisProduct Bis-Sulfonylated Byproduct MonoProduct_side->BisProduct >1.0 eq. R-SO₂Cl Strong Base / High Temp G start Start: High Bis-Sulfonylation Observed in Reaction check_stoich Step 1: Verify Stoichiometry Is R-SO₂Cl ≤ 1.0 eq.? start->check_stoich adjust_stoich Action: Reduce R-SO₂Cl to 0.95-1.0 eq. check_stoich->adjust_stoich No check_base Step 2: Evaluate Base Using TEA or strong base? check_stoich->check_base Yes adjust_stoich->check_base adjust_base Action: Switch to Pyridine, 2,6-Lutidine, or K₂CO₃ check_base->adjust_base Yes check_temp Step 3: Check Temperature Is reaction run > 0 °C? check_base->check_temp No adjust_base->check_temp adjust_temp Action: Run reaction at 0 °C or lower (e.g., -20 °C) check_temp->adjust_temp Yes check_addition Step 4: Review Addition Was R-SO₂Cl added in one portion? check_temp->check_addition No adjust_temp->check_addition adjust_addition Action: Add R-SO₂Cl solution dropwise over 15-30 min check_addition->adjust_addition Yes end_node Result: Optimized for Mono-Sulfonylation check_addition->end_node No adjust_addition->end_node

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Sulfonyl and 4-Alkyl Piperazinones

For Researchers, Scientists, and Drug Development Professionals The piperazinone scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. Modifications...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and synthetic tractability. Modifications at the N4 position, in particular, have a profound impact on the biological activity of these compounds. This guide provides an in-depth comparative analysis of two key classes of N4-substituted piperazinones: 4-sulfonyl piperazinones and 4-alkyl piperazinones. By examining their distinct biological profiles, supported by experimental data and detailed methodologies, we aim to furnish researchers with the insights necessary for the rational design of novel therapeutics.

The Crucial Role of the N4-Substituent

The nature of the substituent at the N4 position of the piperazinone ring dictates the molecule's steric and electronic properties, which in turn governs its interactions with biological targets. The electron-withdrawing sulfonyl group in 4-sulfonyl piperazinones introduces a distinct conformational preference and hydrogen bonding capability compared to the more flexible and electron-donating alkyl groups in 4-alkyl piperazinones. This fundamental difference is the basis for their divergent biological activities.

4-Sulfonyl Piperazinones: Modulators of Receptors and Enzymes

The introduction of a sulfonyl group at the N4 position has yielded compounds with potent and selective activities, particularly as modulators of neuronal receptors and bacterial enzymes.

Negative Allosteric Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on 4-sulfonyl piperazine analogs as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.[1][2] Structure-activity relationship (SAR) studies have revealed that the chemical features of the sulfonyl moiety are critical for both potency and selectivity. For instance, substitutions on the phenyl ring of the sulfonyl group can significantly influence activity at different nAChR subtypes, such as α4β2 and α3β4.[1][3]

Inhibitors of Bacterial LpxH

More recently, 4-sulfonyl piperazinones have emerged as a promising class of antibiotics targeting the essential bacterial enzyme LpxH, which is involved in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[4] The sulfonyl piperazine scaffold has been shown to be a key pharmacophore for LpxH inhibition. SAR studies have identified that specific aromatic and hydrophobic groups, in addition to a hydrogen-bond acceptor, are crucial for potent inhibition.[4]

4-Alkyl Piperazinones: A Diverse Range of Activities

The incorporation of an alkyl group at the N4 position has led to the discovery of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and receptor antagonist properties.

Antibacterial Agents

4-Alkyl piperazinone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The nature of the alkyl substituent at the N4 position has been shown to significantly affect the in vitro antibacterial activity.[5] For instance, the presence of electron-donating substituents on the alkyl group can enhance inhibitory activity compared to electron-withdrawing substituents.[5]

Anticancer and Enzyme Inhibitory Activity

The piperazine scaffold, including N-alkylated derivatives, is a cornerstone in the development of anticancer agents.[6] These compounds often exert their effects by inhibiting critical signaling pathways involved in cancer progression, such as the PI3K/AKT pathway.[6] While specific data for 4-alkyl piperazinones is emerging, the broader class of N-alkyl piperazines shows potent inhibition of cancer cell proliferation with GI50 values in the micromolar to nanomolar range.[6]

CXCR4 Antagonists

N-alkyl piperazine side chains have been incorporated into novel antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[7] CXCR4 is a GPCR implicated in cancer metastasis and HIV infection. SAR studies have shown that the nature of the N-alkyl group on the piperazine ring can be optimized to improve potency and drug-like properties, leading to compounds with no off-target effects at other receptors like the muscarinic acetylcholine receptor.[7]

Head-to-Head Comparison: 4-Sulfonyl vs. 4-Alkyl Piperazinones

Feature4-Sulfonyl Piperazinones4-Alkyl Piperazinones
Primary Biological Activities Negative allosteric modulation of nAChRs[1][2], Inhibition of bacterial LpxH[4]Antibacterial[5], Anticancer[6], CXCR4 antagonism[7]
Mechanism of Action Allosteric modulation, Enzyme inhibitionDiverse: Enzyme inhibition, Receptor antagonism, Disruption of signaling pathways
Key Structural Features Electron-withdrawing sulfonyl group, potential for H-bondingElectron-donating alkyl group, increased flexibility
Representative IC50/Ki Values nAChR modulation: IC50 = 9.0 - 9.3 µM[1]; LpxH inhibition: Potent inhibition reported[4]Anticancer: GI50 = 0.06 - 0.16 µM (for a related derivative)[6]; CXCR4 antagonism: Potent activity reported[7]
Therapeutic Potential Neurological disorders, Bacterial infectionsBacterial infections, Cancer, HIV

The sulfonyl group's electron-withdrawing nature and its capacity for specific hydrogen bond interactions appear to direct these compounds towards well-defined binding pockets in receptors and enzymes. In contrast, the greater conformational flexibility and lipophilicity of the alkyl group in 4-alkyl piperazinones may contribute to their broader range of activities, often involving interactions with more diverse targets.

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Modulation Assay

This protocol describes a functional assay to assess the modulation of nAChR activity by test compounds using a cell-based fluorescence imaging plate reader (FLIPR) assay.

Methodology:

  • Cell Culture: Maintain a stable cell line expressing the human nAChR subtype of interest (e.g., α4β2) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the 4-sulfonyl piperazinone test compounds in the assay buffer.

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the test compounds to the cells and incubate for a defined period (e.g., 15 minutes) to allow for binding to the receptor.

    • Stimulate the cells with a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (EC20 or EC50).

    • Record the fluorescence changes over time.

  • Data Analysis:

    • Measure the peak fluorescence response after agonist addition.

    • For NAMs, the fluorescence signal will be reduced in the presence of the compound.

    • Calculate the percent inhibition for each compound concentration relative to the agonist-only control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Causality: The influx of calcium through the nAChR ion channel upon agonist binding is a direct measure of receptor activation. A decrease in this calcium signal in the presence of a test compound indicates negative allosteric modulation.

LpxH Enzyme Inhibition Assay

This protocol details a malachite green-based colorimetric assay to measure the inhibition of LpxH activity.[4]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100).

    • Prepare a stock solution of the LpxH substrate, UDP-2,3-diacylglucosamine.

    • Prepare serial dilutions of the 4-sulfonyl piperazinone test compounds in DMSO.

    • Prepare a malachite green reagent solution.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, purified LpxH enzyme, and the test compound.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the LpxH substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released by LpxH activity to produce a colored product.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at a wavelength of ~620 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (reaction without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Causality: The amount of inorganic phosphate produced is directly proportional to the enzymatic activity of LpxH. A reduction in the colorimetric signal indicates inhibition of the enzyme.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of the piperazinone compounds.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare serial two-fold dilutions of the 4-alkyl piperazinone test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Causality: The absence of bacterial growth at a specific concentration of the test compound directly demonstrates its inhibitory effect on bacterial proliferation.

Visualizing the Molecular Landscape

CXCR4 Signaling Pathway

CXCR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 SDF1->CXCR4 Binds & Activates Alkyl_Pip 4-Alkyl Piperazinone (Antagonist) Alkyl_Pip->CXCR4 Blocks Binding G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis G_protein->Chemotaxis Ca_flux Ca²⁺ Mobilization PLC->Ca_flux AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: CXCR4 signaling pathway and the inhibitory action of 4-alkyl piperazinone antagonists.

General Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_validation Hit Validation & Lead Optimization Synthesis Synthesis of 4-Sulfonyl/4-Alkyl Piperazinones Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Primary_Assay Primary Assay (e.g., Binding, Functional) Characterization->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME In vitro ADME/Tox (Solubility, Stability, etc.) SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Promising Candidates

Caption: A generalized workflow for the synthesis, screening, and validation of novel piperazinone derivatives.

Conclusion

The choice between a 4-sulfonyl and a 4-alkyl substituent on the piperazinone core has a profound impact on the resulting compound's biological activity. 4-Sulfonyl piperazinones have demonstrated significant promise as selective modulators of nAChRs and as inhibitors of the bacterial enzyme LpxH, suggesting their potential in treating neurological disorders and Gram-negative bacterial infections. In contrast, 4-alkyl piperazinones exhibit a broader spectrum of activities, including antibacterial, anticancer, and CXCR4 antagonist effects, highlighting their versatility in various therapeutic areas. A thorough understanding of the structure-activity relationships within each class is paramount for the successful design and development of novel piperazinone-based therapeutics.

References

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  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (n.d.). Retrieved from [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (n.d.). Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved from [Link]

  • 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC. (n.d.). Retrieved from [Link]

  • 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed. (n.d.). Retrieved from [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - IRIS UniPA. (n.d.). Retrieved from [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl} - SciELO. (n.d.). Retrieved from [Link]

  • Synthetic pathway of 4-substituted phenylsulfonyl hydrazones (2–18).... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Alkyl- (or Aralkyl) 1-Aryl-2-piperazinones | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor - PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - PMC. (n.d.). Retrieved from [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N4-Sulfonylated Piperazinone Isomers

For: Researchers, scientists, and drug development professionals Introduction: The Isomeric Challenge in Piperazinone Scaffolds The N4-sulfonylated piperazinone core is a privileged scaffold in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Isomeric Challenge in Piperazinone Scaffolds

The N4-sulfonylated piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of molecules targeting a range of biological pathways, including inhibitors of glycine transporter-1 (GlyT-1)[1]. The synthetic routes to these compounds, often involving multi-step sequences, can readily produce constitutional or positional isomers. Distinguishing these isomers is not merely an academic exercise; it is a critical step in drug development. A subtle change in the placement of a substituent can dramatically alter a compound's pharmacological activity, selectivity, and metabolic profile.

This guide provides a comparative analysis of key spectroscopic techniques for the unambiguous identification of N4-sulfonylated piperazinone isomers. We will move beyond simple data reporting to explain the underlying principles that make each technique suitable for this specific challenge, providing field-proven insights and detailed experimental protocols. Our discussion will be framed around a representative set of constitutional isomers to illustrate the practical application of these methods.

cluster_isomers Example Constitutional Isomers cluster_workflow Analytical Workflow Isomer_A Isomer A: 1-(p-toluenesulfonyl)-3-methylpiperazin-2-one Isomer_B Isomer B: 1-(p-toluenesulfonyl)-5-methylpiperazin-2-one Isomer_C Isomer C: 1-(p-toluenesulfonyl)-6-methylpiperazin-2-one Synthesis Synthesis Yields Mixture of Isomers Separation Chromatographic Separation (e.g., HPLC) Synthesis->Separation NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Separation->NMR MS Mass Spectrometry (HRMS, MS/MS) Separation->MS IR IR Spectroscopy (Functional Groups) Separation->IR Structure Unambiguous Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Overall workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is unequivocally the most powerful tool for distinguishing isomers of N4-sulfonylated piperazinones. It provides detailed information about the chemical environment and connectivity of atoms within a molecule.[2]

Expertise & Causality: Why NMR Excels

The key to differentiating constitutional isomers lies in the unique electronic environment of each proton and carbon nucleus. The proximity of substituents like the methyl group and the sulfonyl group to the piperazinone ring protons creates distinct chemical shifts (δ) and spin-spin coupling constants (J).

  • ¹H NMR: The chemical shifts of the methylene (-CH₂-) protons on the piperazinone ring are highly sensitive to their position relative to the substituents. For instance, a proton on a carbon adjacent to the amide carbonyl (C-3 or C-5) will experience a different electronic environment than one adjacent to the sulfonylated nitrogen (N-4). This results in a unique "fingerprint" for each isomer in the aliphatic region of the spectrum.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the piperazinone ring will differ significantly between isomers. The carbon bearing the substituent will show a characteristic shift, and its influence will propagate, albeit to a lesser extent, to the other carbons in the ring.

  • 2D NMR (COSY & HMBC): When 1D spectra are ambiguous, 2D techniques are decisive.

    • COSY (COrrelation SpectroscopY) reveals proton-proton coupling networks, allowing you to "walk" along the carbon backbone and confirm the sequence of methylene groups.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away. This is exceptionally useful for confirming the position of the methyl group by observing a correlation from the methyl protons to the specific carbon atom of the piperazinone ring to which it is attached.

A noteworthy phenomenon in acylated piperazines is the presence of rotational isomers (conformers) due to the restricted rotation around the N-C(O) amide bond.[3] This can lead to the appearance of multiple sets of signals for a single isomer at room temperature, which can complicate analysis but also provides rich structural information. Temperature-dependent NMR studies can be employed to study these dynamic processes.[4][5]

Comparative Data: ¹H NMR Chemical Shifts (Hypothetical)
Proton Position Isomer A (3-methyl) Isomer B (5-methyl) Isomer C (6-methyl) Rationale for Difference
-CH(CH₃)- ~4.2 ppm (quartet)~3.5 ppm (multiplet)~3.8 ppm (multiplet)Proximity to the electron-withdrawing carbonyl group in Isomer A causes a significant downfield shift.
-CH₂- (adjacent to N4) ~3.9 & 3.2 ppm~3.9 & 3.2 ppm~4.0 & 2.9 ppmThe C-6 position is adjacent to N-1, leading to a unique shift pattern compared to A and B.
-CH₂- (adjacent to C=O) N/A~2.8 ppm (multiplet)N/AOnly Isomer B has a methylene group at the C-3 position adjacent to the carbonyl.
Experimental Protocol: High-Resolution ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a 30-degree pulse angle to allow for faster repetition without saturating the signals.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine proton ratios.

  • Self-Validation: The integration of the aromatic protons from the p-toluenesulfonyl group (4H) and the methyl group on that same ring (3H) should be in a consistent 4:3 ratio with the protons of the piperazinone core, confirming the integrity of the molecule.

cluster_nmr NMR Logic for Isomer A vs. Isomer B H_CH3 Protons on Methyl Group HMBC_Spectrum HMBC Spectrum H_CH3->HMBC_Spectrum C_Ring Carbons on Piperazinone Ring C_Ring->HMBC_Spectrum Correlation_C3 Correlation to C-3 Carbon HMBC_Spectrum->Correlation_C3 if observed Correlation_C5 Correlation to C-5 Carbon HMBC_Spectrum->Correlation_C5 if observed Isomer_A Identified as Isomer A (3-methyl) Correlation_C3->Isomer_A Isomer_B Identified as Isomer B (5-methyl) Correlation_C5->Isomer_B

Caption: Using 2D HMBC NMR to confirm substituent position.

Mass Spectrometry (MS): Confirming Mass and Differentiating by Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which validates the elemental composition. While isomers will have the same exact mass, their fragmentation patterns under tandem mass spectrometry (MS/MS) can differ, providing clues to their structure.

Expertise & Causality: Why Fragmentation Patterns Differ

The stability of the fragment ions and the transition states leading to them dictate the fragmentation pathways. The position of the methyl group influences the stability of the radical cations or protonated molecules formed in the ion source, which can lead to quantitative differences in the abundance of shared fragment ions or, in some cases, unique fragments for a specific isomer. For instance, the fragmentation of N-1 versus N-3 substituted thymine derivatives showed significant differences, proving ESI-MS/MS as an excellent method for differentiation.[6] A common fragmentation pathway for N-sulfonylated compounds involves the loss of SO₂.[7]

  • Electron Ionization (EI): Often leads to extensive fragmentation. While EI spectra of regioisomers can be very similar, subtle differences in fragment ion intensities may be observable.[8]

  • Electrospray Ionization (ESI): A softer ionization technique that typically produces a prominent protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate isomer-specific fragmentation patterns. The proximity of the methyl group to the amide or sulfonyl group can open up or favor specific cleavage pathways.

Comparative Data: Key MS/MS Fragments (Hypothetical)
Precursor Ion [M+H]⁺ Fragment Ion (m/z) Proposed Structure / Loss Expected Relative Abundance
283.1218.1[M+H - SO₂]⁺Common to all isomers
283.1155.1[CH₃-C₆H₄-SO₂]⁺Common to all isomers
283.1128.1Fragment from Isomer AHigher in Isomer A
283.198.1Fragment from Isomer B/CHigher in Isomers B and C
Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified isomer (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of HRMS and MS/MS.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS1 Scan: Acquire a full scan spectrum to confirm the presence and accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Scan:

    • Set the instrument to isolate the [M+H]⁺ ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the different isomers, noting any unique product ions or significant differences in the relative abundance of common fragments.

  • Self-Validation: The accurate mass measurement in the MS1 scan should match the calculated elemental composition for C₁₂H₁₆N₂O₃S within a 5 ppm error margin, confirming that the precursor ion selected for fragmentation is correct.

Infrared (IR) Spectroscopy: A Complementary Tool for Functional Group Confirmation

While IR spectroscopy is less powerful than NMR for definitive isomer identification, it serves as a rapid and valuable tool for confirming the presence of key functional groups and can sometimes offer subtle clues to differentiate isomers.

Expertise & Causality: Vibrational Frequencies and Molecular Structure

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds between them.

  • Key Functional Groups: All N4-sulfonylated piperazinone isomers will exhibit characteristic strong absorption bands for:

    • Sulfonyl Group (SO₂): Asymmetric and symmetric stretching vibrations, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[9]

    • Amide Carbonyl (C=O): A strong stretching vibration, typically around 1650-1680 cm⁻¹.

  • Isomeric Differentiation: Subtle differences may be observed in:

    • Fingerprint Region (< 1500 cm⁻¹): This complex region contains many bending and stretching vibrations that are unique to the overall molecular structure. While direct assignment is difficult, a simple overlay of the spectra can quickly reveal if two samples are identical.

    • C-H Bending Modes: For positional isomers on an aromatic ring (e.g., ortho- vs. para-toluenesulfonyl), the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern.[8]

Comparative Data: Key IR Absorption Bands (Hypothetical)
Vibrational Mode Isomer A (3-methyl) Isomer B (5-methyl) Isomer C (6-methyl)
ν(C=O) Amide ~1675 cm⁻¹~1678 cm⁻¹~1672 cm⁻¹
νₐₛ(SO₂) Sulfonyl ~1335 cm⁻¹~1334 cm⁻¹~1336 cm⁻¹
νₛ(SO₂) Sulfonyl ~1160 cm⁻¹~1161 cm⁻¹~1159 cm⁻¹
Fingerprint Region Unique PatternUnique PatternUnique Pattern
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified isomer directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

    • The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks for the sulfonyl and carbonyl groups. Compare the fingerprint regions of the different isomers.

  • Self-Validation: The presence of strong, characteristic bands for both the SO₂ and C=O groups confirms that the general molecular structure is correct. The absence of a broad O-H stretch around 3300 cm⁻¹ indicates the sample is dry.

Conclusion: A Multi-faceted Approach

No single technique tells the whole story. The robust characterization of N4-sulfonylated piperazinone isomers relies on the synergistic use of multiple spectroscopic methods. NMR stands as the primary tool for definitive structure elucidation. Mass Spectrometry provides unambiguous confirmation of elemental composition and offers complementary structural insights through fragmentation analysis. IR Spectroscopy serves as a rapid, confirmatory technique for verifying functional group integrity. When combined, these methods provide a self-validating system that ensures the correct isomeric structure is assigned, a cornerstone of rigorous scientific research and drug development. For absolute proof of structure and stereochemistry in the solid state, single-crystal X-ray diffraction is the ultimate arbiter.[10][11]

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